(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride
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Overview
Description
Synthesis Analysis
ICPA can be synthesized through a three-step process starting from imidazole-4-carboxaldehyde. The first step involves the condensation of imidazole-4-carboxaldehyde with cyclopropanamine to form an intermediate. The intermediate is then subjected to hydrogenation under high pressure to yield ICPA.Molecular Structure Analysis
The molecular formula of ICPA is C6H11Cl2N3. Its InChI code is 1S/C6H9N3.2ClH/c7-5-1-4(5)6-2-8-3-9-6;;/h2-5H,1,7H2,(H,8,9);2*1H/t4-,5-;;/m1…/s1.Physical And Chemical Properties Analysis
ICPA is a white crystalline powder that is soluble in water and ethanol. Its molecular weight is 196.08 g/mol. The melting point of ICPA is approximately 210 °C.Scientific Research Applications
Imidazole Derivatives in Medicinal Chemistry
Imidazole derivatives, including compounds structurally related to (1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, have been extensively studied for their therapeutic potential. These compounds exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial effects. For instance, imidazole derivatives have been reviewed for their antitumor activity, highlighting the diverse mechanisms through which they can exert their effects. This includes their ability to interact with various cellular targets, potentially offering a basis for the development of new therapeutic agents against different forms of cancer (Iradyan et al., 2009).
Imidazole Derivatives in Corrosion Inhibition
The use of imidazole derivatives as corrosion inhibitors represents another significant application. These compounds have been found to be effective in protecting metal surfaces against corrosion, primarily due to their ability to form protective layers on the metal surfaces. A review on the corrosion inhibition by imidazoline and its derivatives emphasizes their low toxicity, cost-effectiveness, and environmental friendliness, making them attractive options for industrial applications (Sriplai & Sombatmankhong, 2023).
Imidazole Derivatives in Chemical Synthesis
In chemical synthesis, imidazole derivatives serve as key intermediates for the development of various heterocyclic compounds. Their unique chemical properties enable the synthesis of complex molecules, which can have applications ranging from pharmaceuticals to materials science. For instance, recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions utilize imidazole and its derivatives as coupling partners, underscoring their versatility in facilitating chemical transformations (Kantam et al., 2013).
Mechanism of Action
As mentioned in the description, ICPA has been shown to have high affinity and selectivity for the enzyme histone lysine-specific demethylase 1 (LSD1), making it a promising lead compound for the development of drugs that target LSD1.
Safety and Hazards
The safety information available indicates that ICPA may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(1R,2R)-2-(1H-imidazol-5-yl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-5-1-4(5)6-2-8-3-9-6;;/h2-5H,1,7H2,(H,8,9);2*1H/t4-,5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXDXCXYKISHBA-ALUAXPQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CN=CN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CN=CN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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